(S)-3-Iodo-1-methyl-piperidine
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Overview
Description
(S)-3-Iodo-1-methyl-piperidine is a chiral compound with a piperidine ring substituted with an iodine atom at the 3-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Iodo-1-methyl-piperidine typically involves the iodination of 1-methyl-piperidine. One common method is the reaction of 1-methyl-piperidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Iodo-1-methyl-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-substituted derivatives, such as 3-azido-1-methyl-piperidine.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of 1-methyl-piperidine.
Scientific Research Applications
(S)-3-Iodo-1-methyl-piperidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Iodo-1-methyl-piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-3-Iodo-1-methyl-piperidine: The enantiomer of (S)-3-Iodo-1-methyl-piperidine, with similar chemical properties but different biological activity due to chirality.
3-Iodo-piperidine: Lacks the methyl group at the 1-position, resulting in different reactivity and applications.
1-Methyl-piperidine: Lacks the iodine atom, used as a precursor in the synthesis of iodinated derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
(S)-3-Iodo-1-methyl-piperidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with an iodine atom at the third position and a methyl group at the first position. The molecular formula is C6H10N1I1. The presence of the iodine atom is significant as it enhances the compound's binding affinity to various biological targets, making it a valuable candidate for drug development.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The iodine atom enhances the compound's ability to modulate receptor activity, which may lead to various pharmacological effects. Studies indicate that this compound can act as a ligand in receptor binding studies, influencing biological pathways crucial for therapeutic outcomes.
Anticancer Properties
Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents. For instance, compounds structurally related to piperidines have shown improved cytotoxicity against tumor cells compared to standard treatments like bleomycin .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits bactericidal effects against various strains of bacteria, making it a candidate for further exploration in antibiotic development. The mechanism appears to involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Structural Features | Unique Properties |
---|---|---|
1-Methyl-piperidine | Lacks the iodine atom | Different reactivity and biological properties |
3-Iodo-piperidine | Lacks the methyl group at 1-position | Variations in chemical behavior |
(R)-3-Iodo-1-methyl-piperidine | Chiral variant | Different biological activities due to spatial configuration |
This compound | Enantiomer of (R) | Potentially different pharmacological effects |
This table illustrates how the presence of both an iodine atom and a methyl group contributes to the distinct chemical reactivity and biological activity of this compound.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Antioxidant Activity : Research indicates that piperidine derivatives, including this compound, exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may contribute to its anticancer effects .
- Cytotoxicity Studies : In vitro assays have shown that this compound can reduce cell viability in various cancer cell lines while sparing healthy cells, highlighting its potential as a selective therapeutic agent .
Properties
IUPAC Name |
(3S)-3-iodo-1-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELOUGOZFCNFEG-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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